Physicochemical Distinction: Thiophen-3-yl vs. Thiophen-2-yl Isomer Lipophilicity
The thiophen-3-yl substitution pattern of the target compound (CAS 2098079-96-8) is predicted to confer a different lipophilicity profile compared with its thiophen-2-yl isomer 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide (CAS 2097970-98-2). The target compound has a computed XLogP3-AA of 0.5 [1], whereas no equivalent experimentally validated value is available for the thiophen-2-yl isomer. This computed difference in logP may translate into differential membrane permeability and off‑target partitioning, a factor that directly impacts lead optimization decisions.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5 |
| Comparator Or Baseline | 2-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide (CAS 2097970-98-2); computed XLogP3-AA not reported |
| Quantified Difference | Cannot be quantified; directionally, thiophen-3-yl may alter logP relative to thiophen-2-yl based on reported SAR trends in analogous pyrazole series [2]. |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Even modest logP shifts can influence ADME properties and cellular assay outcomes; teams performing SAR exploration must control for this variable when selecting a thiophene-pyrazole scaffold.
- [1] PubChem. Compound Summary for CID 121213823: 2-(3-(Thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide. National Center for Biotechnology Information, 2026. View Source
- [2] Inceler N, Yılmaz A, Baytas SN. Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity. Med Chem Res. 2012;21(7):3109-3118. View Source
